Dnp-PLALWAR (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dnp-PLALWAR (trifluoroacetate salt) is a fluorogenic substrate specifically designed for matrix metalloproteinase-1 (MMP-1) and matrix metalloproteinase-8 (MMP-8). This compound is used to quantify the activity of these enzymes by measuring tryptophan fluorescence that is unquenched upon peptide hydrolysis, which removes the N-terminal dinitrophenol (Dnp) group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dnp-PLALWAR (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of the amino groups and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling agent like hydroxybenzotriazole (HOBt). After the peptide chain is assembled, the protecting groups are removed, and the peptide is purified .
Industrial Production Methods
Industrial production of Dnp-PLALWAR (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. The final product is typically lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions
Dnp-PLALWAR (trifluoroacetate salt) primarily undergoes hydrolysis reactions catalyzed by matrix metalloproteinases. The hydrolysis of the peptide bond between the amino acids results in the release of the Dnp group, which can be detected by measuring the increase in fluorescence .
Common Reagents and Conditions
The hydrolysis reactions are typically carried out in buffered solutions at physiological pH. Common reagents include the matrix metalloproteinases (MMP-1 and MMP-8) and buffers such as Tris-HCl or phosphate-buffered saline (PBS) .
Major Products Formed
The major products formed from the hydrolysis of Dnp-PLALWAR (trifluoroacetate salt) are the individual amino acids and the Dnp group. The release of the Dnp group results in an increase in fluorescence, which is used to quantify the activity of the matrix metalloproteinases .
Scientific Research Applications
Dnp-PLALWAR (trifluoroacetate salt) has a wide range of applications in scientific research:
Mechanism of Action
Dnp-PLALWAR (trifluoroacetate salt) exerts its effects by serving as a substrate for matrix metalloproteinases. The enzymes cleave the peptide bond, releasing the Dnp group and resulting in an increase in fluorescence. This fluorescence can be measured to quantify the activity of the enzymes. The molecular targets of Dnp-PLALWAR (trifluoroacetate salt) are the active sites of matrix metalloproteinases, where the hydrolysis reaction occurs .
Comparison with Similar Compounds
Similar Compounds
Dnp-PLGLWAR (trifluoroacetate salt): Another fluorogenic substrate for matrix metalloproteinases with a similar structure but different amino acid sequence.
Dnp-PLALWAR (acetate salt): A variant of Dnp-PLALWAR with a different counterion.
Uniqueness
Dnp-PLALWAR (trifluoroacetate salt) is unique due to its high specificity for matrix metalloproteinase-1 and matrix metalloproteinase-8. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various research applications .
Properties
Molecular Formula |
C48H66F3N13O14 |
---|---|
Molecular Weight |
1106.1 g/mol |
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]pentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C46H65N13O12.C2HF3O2/c1-24(2)19-33(56-44(65)37-14-10-18-57(37)36-16-15-29(58(68)69)22-38(36)59(70)71)41(62)51-27(6)40(61)54-34(20-25(3)4)43(64)55-35(21-28-23-50-31-12-8-7-11-30(28)31)42(63)52-26(5)39(60)53-32(45(66)67)13-9-17-49-46(47)48;3-2(4,5)1(6)7/h7-8,11-12,15-16,22-27,32-35,37,50H,9-10,13-14,17-21H2,1-6H3,(H,51,62)(H,52,63)(H,53,60)(H,54,61)(H,55,64)(H,56,65)(H,66,67)(H4,47,48,49);(H,6,7)/t26-,27-,32-,33-,34-,35-,37-;/m0./s1 |
InChI Key |
YUJRTFFHQYEQRE-KCTNGUTDSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-].C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.